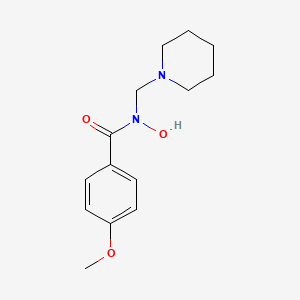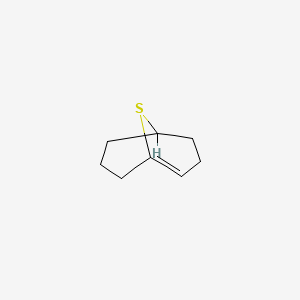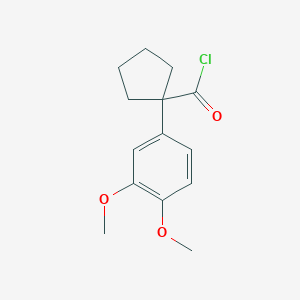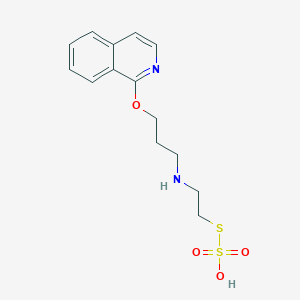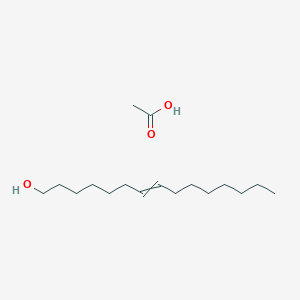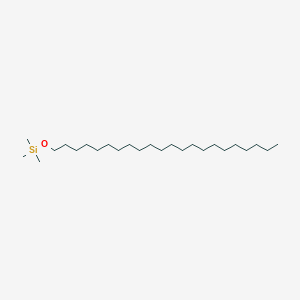
Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride is a complex organic compound that belongs to the class of phenothiazine derivatives. This compound is known for its significant pharmacological properties and is often used in medicinal chemistry for its therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride typically involves multiple steps. The initial step often includes the preparation of 2-methyl-10H-phenothiazine, which is then reacted with 3-chloropropylamine to form the intermediate product. This intermediate is further reacted with 4-piperidinol under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.
化学反应分析
Types of Reactions
Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.
科学研究应用
Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and psychiatric conditions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound binds to receptors and alters the signaling pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect dopamine and serotonin receptors.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Promethazine: Used primarily as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
40255-64-9 |
|---|---|
分子式 |
C23H31ClN2O2S |
分子量 |
435.0 g/mol |
IUPAC 名称 |
2-[1-[3-(2-methylphenothiazin-10-yl)propyl]piperidin-4-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C23H30N2O2S.ClH/c1-18-7-8-23-21(17-18)25(20-5-2-3-6-22(20)28-23)12-4-11-24-13-9-19(10-14-24)27-16-15-26;/h2-3,5-8,17,19,26H,4,9-16H2,1H3;1H |
InChI 键 |
WITITJQBIPNXRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)OCCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


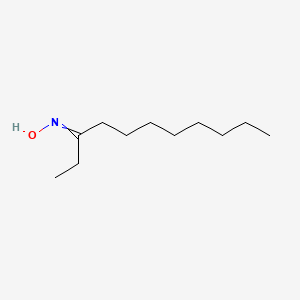
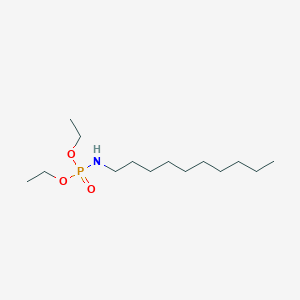

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
